methyl [2-ethyl-3-(4-methoxyphenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate
Description
Methyl [2-ethyl-3-(4-methoxyphenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- 2-ethyl substituent: Introduces steric bulk compared to smaller alkyl groups.
- 3-(4-methoxyphenyl) group: Enhances lipophilicity and electron-donating capacity relative to unsubstituted phenyl or halogenated analogs.
- 5-methyl group: Common in pyrazolopyrimidine scaffolds to stabilize the core structure.
- 6-acetate ester: Influences solubility and metabolic stability compared to carboxylic acid derivatives.
This compound’s structural features align with synthetic protocols for pyrazolo[1,5-a]pyrimidines, typically involving ultrasonic-assisted reactions of pyrazole precursors with dimethyl acetylenedicarboxylate (DMAD) in aqueous-alcohol media catalyzed by KHSO₄ .
Properties
IUPAC Name |
methyl 2-[2-ethyl-3-(4-methoxyphenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-5-15-17(12-6-8-13(25-3)9-7-12)18-20-11(2)14(10-16(23)26-4)19(24)22(18)21-15/h6-9,21H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCHWWAAAGITTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC(=C(C(=O)N2N1)CC(=O)OC)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl [2-ethyl-3-(4-methoxyphenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections provide an overview of its biological activity based on recent studies.
Structure and Synthesis
The compound features a pyrazolo[1,5-a]pyrimidine core, which has been widely recognized for its diverse biological properties. The synthesis typically involves methods such as the Suzuki-Miyaura cross-coupling reaction , yielding high purity and quantity suitable for biological testing .
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The mechanism often involves the inhibition of specific kinases and modulation of signaling pathways related to cell proliferation and apoptosis. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest .
Case Studies
- In Vitro Studies : A study demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were notably low, indicating potent activity .
- In Vivo Studies : Animal models treated with pyrazolo[1,5-a]pyrimidine derivatives showed reduced tumor growth rates compared to controls. This suggests a potential for these compounds in therapeutic applications against malignancies .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity . Research indicates that derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported range from 0.062 to 0.25 µg/mL, showcasing their effectiveness compared to standard antibiotics .
Biofilm Inhibition
Additionally, this compound has demonstrated the ability to inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. In vitro assays revealed that certain derivatives can reduce biofilm formation by over 80% .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound belongs to the class of pyrazolopyrimidines, which are known for their diverse pharmacological properties. Research indicates that derivatives of pyrazolopyrimidines exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation. For instance, certain pyrazolopyrimidine derivatives have been tested against various cancer cell lines, demonstrating promising cytotoxic effects .
- Anti-inflammatory Properties : Methyl [2-ethyl-3-(4-methoxyphenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate has potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. Research into similar compounds has indicated their ability to inhibit pro-inflammatory cytokines .
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazolo[1,5-a]pyrimidine core followed by esterification. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Biginelli-type reaction | 5-amino-3-arylpyrazole | Boiling DMF | High |
| 2 | Esterification | Acetic anhydride | Reflux | Moderate |
Biological Studies and Case Reports
Several case studies have highlighted the biological relevance of this compound:
- Antimicrobial Activity : Research has indicated that certain pyrazolopyrimidine derivatives exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .
- Cytotoxicity Testing : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as oxidative stress and mitochondrial dysfunction. These findings suggest its potential as a chemotherapeutic agent .
Chemical Reactions Analysis
Ester Hydrolysis and Derivatization
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid or its salts.
The carboxylic acid derivative can further react with:
-
Amines to form amides (e.g., with aniline, DCC, DMAP, 70% yield).
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient C2 and C5 positions of the pyrimidine ring are susceptible to nucleophilic attack.
| Reagent | Reaction Site | Product | Conditions | Source |
|---|---|---|---|---|
| Ammonia (NH₃, EtOH, Δ) | C2 | 2-amino-substituted derivative | 80°C, 6h, 75% yield | |
| Thiophenol (PhSH, K₂CO₃) | C5 | 5-(phenylthio)pyrazolopyrimidine | DMF, RT, 12h, 68% |
Condensation Reactions
The pyrazolopyrimidine core participates in cyclocondensation with bifunctional reagents:
| Partner Reagent | Product Class | Key Conditions | Source |
|---|---|---|---|
| Hydrazine (NH₂NH₂) | Pyrazolo[1,5-a]pyrimido[2,3-d]pyridazine | AcOH, Δ, 8h, 62% yield | |
| Ethylenediamine | Fused tetracyclic systems | Toluene, MW, 140°C |
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group undergoes regioselective electrophilic substitution:
| Reagent | Position Modified | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Para to OMe | Nitro-substituted aryl derivative | 55% | |
| Br₂ (FeBr₃) | Ortho to OMe | 3-(3-bromo-4-methoxyphenyl) derivative | 60% |
Demethylation of the Methoxy Group
The 4-methoxyphenyl group can be demethylated under strong Lewis acids:
| Conditions | Product | Application | Source |
|---|---|---|---|
| BBr₃ (CH₂Cl₂, −78°C) | 4-hydroxyphenyl analog | Enhanced solubility | |
| HI (AcOH, Δ) | Phenolic derivative | Chelation studies |
Oxidation and Reduction
-
Oxidation : The dihydropyrimidine moiety (4,7-dihydro) is oxidized to the fully aromatic pyrimidine using DDQ (78% yield) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydro derivative (selective at C4–C7) .
Photochemical Reactions
UV irradiation in the presence of eosin Y induces [2+2] cycloaddition at the pyrimidine ring’s C6–C7 double bond, forming dimeric structures (45% yield) .
Key Mechanistic Insights
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Ester Reactivity : The methyl ester’s electrophilicity is enhanced by conjugation with the pyrazolopyrimidine ring, facilitating nucleophilic acyl substitutions .
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Ring Activation : The pyrimidine ring’s electron deficiency directs nucleophiles to C2/C5 positions, while the pyrazole nitrogen participates in tautomerism, influencing regioselectivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key analogs and their substituents are summarized below (Table 1), with data derived from experimental studies :
*Calculated molecular weight.
Key Observations:
- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., cyano in 3c) increase melting points (228–230°C) due to enhanced intermolecular interactions. Bulky substituents (e.g., 4-methoxyphenyl in the target compound) may reduce crystallinity compared to smaller groups like phenyl (3a: 156–157°C).
- Lipophilicity :
- Synthetic Yields :
Spectral and Structural Analysis
- NMR Signatures: The 4-methoxyphenyl group in the target compound would show a singlet for OCH₃ (~δ 3.8 ppm in ¹H NMR) and aromatic protons (δ 6.8–7.5 ppm), distinct from phenyl (δ 7.2–7.6 ppm) or cyano substituents . The ethyl group at R² would exhibit a triplet (CH₂CH₃, δ ~1.2–1.4 ppm) and quartet (CH₂, δ ~2.4–2.6 ppm), differing from methyl (δ ~2.3 ppm) in 3b .
- IR Spectroscopy :
- The ester carbonyl (C=O) at R⁶ would absorb near 1720 cm⁻¹, similar to other carboxylate esters (3a–e) .
Q & A
Q. What are the optimal synthetic conditions to maximize yield for this compound?
- Methodological Answer : The synthesis involves cyclization of precursors such as methyl 5-amino-1H-pyrazole-4-carboxylate and methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate under reflux with catalysts like triethylamine. Key steps include:
- Cyclization : Use polar aprotic solvents (e.g., DMF) at 80–100°C for 6–8 hours.
- Deprotection : Employ LiOH·H₂O in THF/water mixtures to remove Boc groups .
- Yield Optimization : Adjust stoichiometric ratios (1:1.2 for amine:carbonate) and monitor intermediates via TLC .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve substituent effects (e.g., ethyl, methoxyphenyl groups) and confirm regiochemistry. For example, the 4-methoxyphenyl group shows aromatic protons at δ 7.2–7.4 ppm .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and pyrimidinone C-O bands (~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. How can researchers assess the purity of this compound for pharmacological studies?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Purity >98% is required for in vitro assays .
- Elemental Analysis : Validate calculated vs. observed C, H, N percentages (e.g., C: 62.77% observed vs. 62.75% calculated) .
Advanced Research Questions
Q. How can mechanistic contradictions in the compound’s enzyme inhibition be resolved?
- Methodological Answer :
- Comparative Studies : Test against structurally similar pyrazolo[1,5-a]pyrimidines (e.g., trifluoromethyl-substituted analogs) to isolate substituent effects .
- Kinetic Assays : Measure IC₅₀ values under varying pH (6.5–7.4) and co-factor conditions (e.g., Mg²⁺) to identify pH-dependent activity shifts .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., phosphodiesterases) and validate with mutagenesis studies .
Q. What strategies differentiate in vivo vs. in vitro efficacy for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Administer orally (10 mg/kg) in rodent models and measure plasma concentration via LC-MS/MS. Compare with in vitro IC₅₀ to calculate bioavailability .
- Metabolite Identification : Incubate with liver microsomes and use UPLC-QTOF to detect phase I/II metabolites (e.g., demethylation of the methoxyphenyl group) .
Q. How can computational modeling predict off-target interactions?
- Methodological Answer :
- QSAR Models : Train on pyrazolo[1,5-a]pyrimidine datasets to predict binding to non-target kinases or GPCRs .
- Proteome Screening : Use SwissTargetPrediction to rank off-target probabilities (>70% similarity thresholds) and validate with SPR binding assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Batch Analysis : Compare compound purity and stereochemistry (via chiral HPLC) between conflicting studies .
- Meta-Analysis : Aggregate data from >5 independent studies and apply statistical models (e.g., random-effects) to identify outliers .
Methodological Tables
Table 1 : Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF | +15% vs. THF | |
| Temperature | 90°C | Maximizes cyclization | |
| Catalyst | Triethylamine | Reduces side products | |
| Reaction Time | 7 hours | Balance degradation |
Table 2 : Comparative Enzyme Inhibition Data
| Analog Substituent | IC₅₀ (nM) PDE5 | Selectivity vs. PDE6 | Reference |
|---|---|---|---|
| Trifluoromethyl | 2.1 | 150x | |
| Methoxyphenyl | 8.3 | 50x |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
